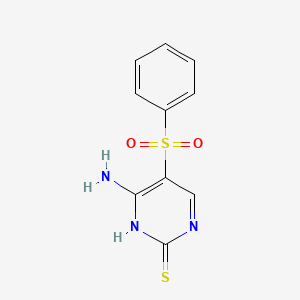
4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidines are a class of organic compounds with a two-ring structure, which includes several important biomolecules like thymine, cytosine, and uracil found in DNA and RNA . The compound you’re asking about, “4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione”, is a derivative of pyrimidine, which means it has been chemically modified .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a bicyclic ring containing nitrogen atoms . The specific structure of “4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione” would include additional functional groups attached to this base structure.Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the specific functional groups present in the molecule .Applications De Recherche Scientifique
Spectroscopic Identification and Synthesis
A study focused on the synthesis of pyrimidine-2-thione derivatives, highlighting a route to creating compounds with potential antifolate properties. These derivatives were synthesized via two different spacers, elucidating their structures through spectroscopic methods like FTIR and NMR, suggesting a broad application in medicinal chemistry and drug design (M. J. Mohammed, Ahmed Ahmed, & F. Abachi, 2016).
Reactions with Amines and Thiols
Another research explored the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, leading to the formation of various addition products. This study provides insights into the reactivity of pyrimidine derivatives, which could be valuable in the development of novel organic compounds with specific functional groups (I. Čikotienė et al., 2007).
Antimicrobial Evaluation
Research on pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety was conducted, revealing that some derivatives exhibit antimicrobial activity exceeding that of reference drugs. This suggests potential applications in developing new antimicrobial agents (Amani M. R. Alsaedi, T. Farghaly, & M. Shaaban, 2019).
Synthesis and Characterization
A study detailed the synthesis of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives, indicating their potential in exhibiting various pharmacological properties such as antiviral, antibacterial, antitumor, and anti-inflammatory effects. This work underscores the significance of pyrimidine derivatives in therapeutic applications (Z. Önal, Hacer Ceran, & E. Şahin, 2008).
Synthetic Approaches to Derivatives
A convenient synthetic approach was described for producing derivatives of 5-phenylsulfonyl-2-thiouracil and its condensed analogs, providing a pathway to thiazoline and thiodiazolidine structures fused with the 4-pyrimidone system. This highlights the versatility of these compounds in synthesizing complex heterocyclic structures (S. V. Slivchuk, V. Brovarets, & B. S. Drach, 2008).
Orientations Futures
Propriétés
IUPAC Name |
6-amino-5-(benzenesulfonyl)-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S2/c11-9-8(6-12-10(16)13-9)17(14,15)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXCSCHIGMCRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC(=S)N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2452836.png)
![2-[(Furan-2-carbonyl)-methylamino]benzoic acid](/img/structure/B2452837.png)
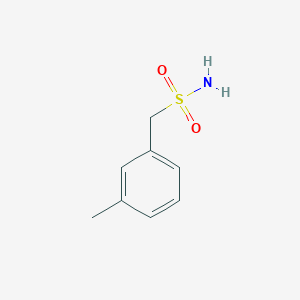
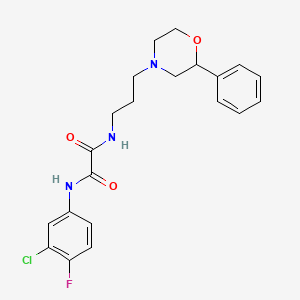
![1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2452843.png)
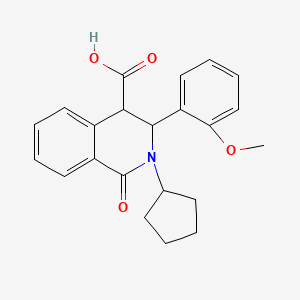
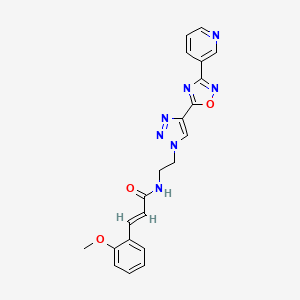
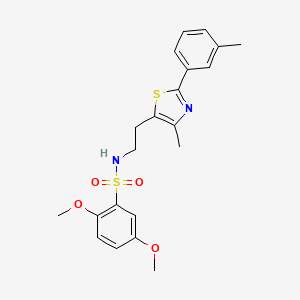
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2452848.png)
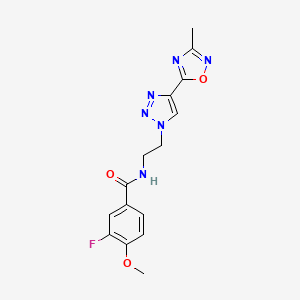
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2452852.png)
![N-[4-(4-pentylcyclohexyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B2452853.png)
![2-[(1-Ethylpyrazol-3-yl)amino]acetic acid](/img/structure/B2452854.png)
![2-(1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2452857.png)